molecular formula C10H13ClO3S B3368212 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride CAS No. 206262-22-8

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride

Cat. No.: B3368212
CAS No.: 206262-22-8
M. Wt: 248.73 g/mol
InChI Key: FJKJNEOFBFFDBZ-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 2-methylpropoxy group. This compound is used in various chemical synthesis processes, particularly in the preparation of sulfonamides and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride typically involves the sulfonation of 2-(2-Methylpropoxy)benzene. The process can be summarized as follows:

    Starting Material: 2-(2-Methylpropoxy)benzene.

    Sulfonation: The starting material is treated with chlorosulfonic acid (ClSOH) under controlled conditions to introduce the sulfonyl chloride group.

    Reaction Conditions: The reaction is usually carried out at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Handling of Reactants: Large quantities of 2-(2-Methylpropoxy)benzene and chlorosulfonic acid are used.

    Controlled Reaction Environment: The reaction is conducted in a controlled environment with precise temperature regulation to ensure safety and efficiency.

    Purification: The crude product is purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Hydrolysis: This reaction occurs readily in aqueous environments, often requiring no additional reagents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used under anhydrous conditions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonic Acids: Resulting from hydrolysis.

    Sulfonyl Hydrides: Produced through reduction.

Scientific Research Applications

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride is utilized in various scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of sulfonamides, which are important in medicinal chemistry for their antibacterial properties.

    Biology: Used in the modification of biomolecules to study protein-sulfonamide interactions.

    Medicine: Sulfonamide derivatives are explored for their potential therapeutic applications, including as antibiotics and anti-inflammatory agents.

    Industry: Employed in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound reacts with amines to form stable sulfonamide bonds.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonyl chloride: Lacks the 2-methylpropoxy group, making it less sterically hindered.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group, which significantly alters its electronic properties.

    2-(2-Methoxyethoxy)benzene-1-sulfonyl chloride: Features a different alkoxy substituent, affecting its solubility and reactivity.

Uniqueness

2-(2-Methylpropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 2-methylpropoxy group, which provides steric hindrance and influences its reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are advantageous.

Properties

IUPAC Name

2-(2-methylpropoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-8(2)7-14-9-5-3-4-6-10(9)15(11,12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKJNEOFBFFDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595728
Record name 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206262-22-8
Record name 2-(2-Methylpropoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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